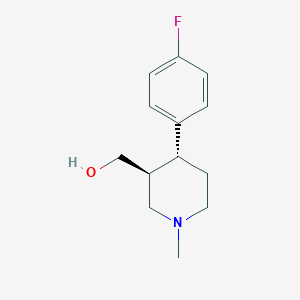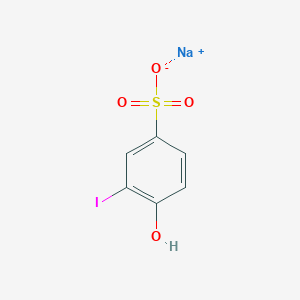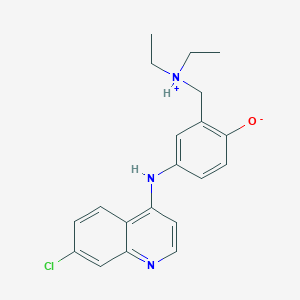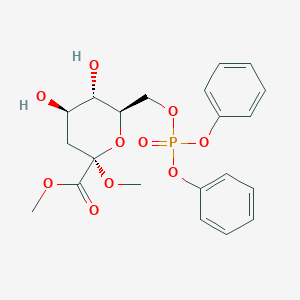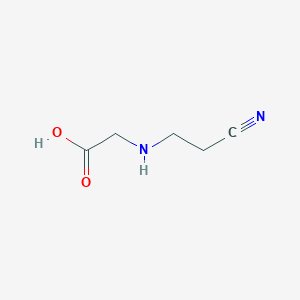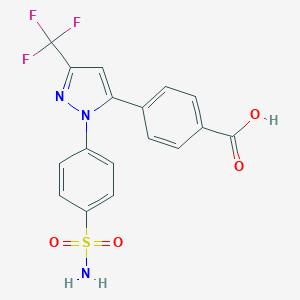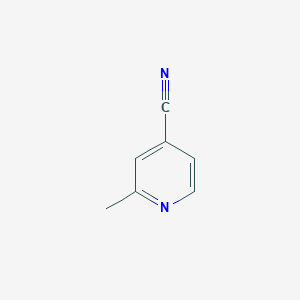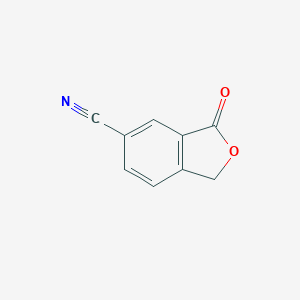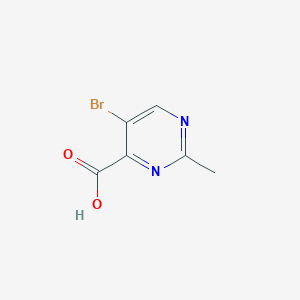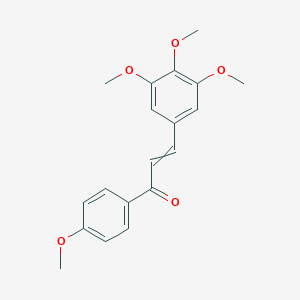
1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE
Vue d'ensemble
Description
1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE is a chemical compound that belongs to the class of chalcones. It has gained significant attention in scientific research due to its potential pharmacological properties.
Applications De Recherche Scientifique
Anticancer Agent Research
- The compound shows promise as an anticancer agent. Shinde et al. (2007) explored its enantiomers, separated by derivatization and chromatography, highlighting its potential in novel anticancer treatments (Shinde et al., 2007).
Molecular Structure and Spectroscopic Analysis
- Mary et al. (2015) synthesized the compound and analyzed its structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability. The study provides insight into its molecular stability and charge transfer (Mary et al., 2015).
Supramolecular Arrangement Studies
- Custódio et al. (2017) investigated the effects of methoxy and ethoxy groups on the supramolecular arrangement of methoxy-chalcones, providing insights into geometric parameters and molecular stability (Custódio et al., 2017).
Antioxidant Activity Research
- Sulpizio et al. (2016) synthesized 2'-aminochalcone derivatives and tested their in vitro antioxidant activity. This research contributes to understanding the compound's potential as an antioxidant (Sulpizio et al., 2016).
Spectroscopic Properties Studies
- Espinoza-Hicks et al. (2012) reported on the synthesis and spectroscopic properties of the compound, using DFT to analyze its molecular structure and NMR studies (Espinoza-Hicks et al., 2012).
Fluorescence Studies
- Suwunwong et al. (2011) synthesized heteroaryl chalcones and characterized their absorption and fluorescence emission spectra, which depend on the heterocycle rings and trimethoxysubstituted phenyl rings linked to the enone system (Suwunwong et al., 2011).
Synthesis and Crystal Structure Analysis
- Kavitha et al. (2006) synthesized 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile and analyzed its crystal structure, contributing to bioactive heterocycle construction (Kavitha et al., 2006).
Antitumor Activity Research
- Nam et al. (2002) evaluated the compound's cytotoxicity against tumor cell lines, identifying optimal substituents for bioactivity (Nam et al., 2002).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYIPYGBDWACTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293599 | |
| Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105686-91-7 | |
| Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE and what are its key structural features?
A1: this compound is an organic compound belonging to the chalcone family. Its molecular formula is C19H20O5. [, ] Structurally, it features two aromatic rings connected by a prop-2-en-1-one linker. The molecule exhibits a dihedral angle of 36.39° between the two aromatic rings. []
Q2: How do intermolecular interactions influence the solid-state arrangement of this compound molecules?
A2: The crystal packing of this compound is stabilized by several weak interactions. Two intramolecular C—H⋯O hydrogen bonds are observed within the molecule. Additionally, weak C—H⋯O interactions contribute to the overall three-dimensional network in the crystal structure. [] The influence of methoxy and ethoxy groups on supramolecular arrangements of this and related methoxy-chalcones has been investigated. []
Q3: Has this compound been studied in the context of cocrystals, and if so, what are the key findings?
A3: Yes, a cocrystal of this compound with (E)-3-(3-chloro-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been reported. [] In this cocrystal, C—H⋯O and C—H⋯π interactions play a significant role in linking the molecules, forming a three-dimensional network structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


